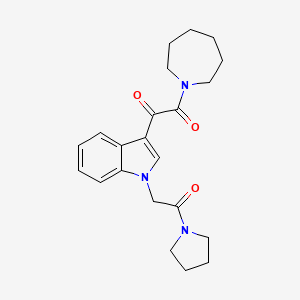

1-(azepan-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione

Description

This compound features a 1,2-dione core linked to an indole moiety substituted with a 2-oxo-2-(pyrrolidin-1-yl)ethyl group at the N1 position and an azepan-1-yl group at the adjacent carbonyl. The structure combines a seven-membered azepane ring and a five-membered pyrrolidine ring, both of which influence its physicochemical and biological properties. The indole scaffold is a common pharmacophore in medicinal chemistry, often associated with receptor binding and antiproliferative activity .

Properties

IUPAC Name |

1-(azepan-1-yl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3/c26-20(23-11-7-8-12-23)16-25-15-18(17-9-3-4-10-19(17)25)21(27)22(28)24-13-5-1-2-6-14-24/h3-4,9-10,15H,1-2,5-8,11-14,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLWCYARQXGOTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(azepan-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula

- C22H29N3O4

- Molecular Weight: 431.55 g/mol

Structural Features

The compound features an azepane ring, a pyrrolidinyl moiety, and an indole derivative, which contribute to its unique pharmacological profile. The presence of multiple functional groups allows for diverse interactions with biological targets.

Research indicates that compounds similar to 1-(azepan-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione exhibit a variety of biological activities. These include:

- Antitumor Activity: Similar compounds have shown potential in inhibiting tumor growth through various pathways.

- Antimicrobial Properties: The indole structure is known for its effectiveness against various pathogens.

In Vitro and In Vivo Studies

Current studies are focused on elucidating the specific biological activity of this compound through both in vitro and in vivo experiments. For instance, preliminary tests suggest it may interact with key enzymes involved in cancer progression.

Case Studies

Several studies have highlighted the efficacy of structurally related compounds:

- Indole-Based Compounds: Indole derivatives have been shown to possess significant anticancer properties, with some exhibiting IC50 values in the nanomolar range against various cancer cell lines .

- Pyrrolidine Derivatives: These compounds have demonstrated diverse biological activities, including anti-inflammatory and analgesic effects .

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 8-Azepan-1-yldihydro-purine derivatives | Azepane ring | Potential antitumor activity |

| Indole-based sulfonamides | Indole structure with sulfonamide group | Antimicrobial properties |

| Pyrrolidine derivatives | Pyrrolidine ring structure | Diverse biological activities |

This table illustrates the potential therapeutic applications of compounds with structural similarities to 1-(azepan-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione .

Future Directions

Further research is required to fully understand the pharmacodynamics and pharmacokinetics of this compound. Focus areas include:

- Interaction Studies: Employing techniques like surface plasmon resonance to quantify binding interactions with biological targets.

- Therapeutic Applications: Investigating its potential as a lead compound for treating various conditions, particularly in oncology and infectious diseases.

Comparison with Similar Compounds

Structural Analogues with Aryl Substituents

Compounds such as 1-(4-chlorophenyl)-2-(1H-indol-3-yl)ethane-1,2-dione (3f) and 1-(4-methoxyphenyl)-2-(1H-indol-3-yl)ethane-1,2-dione (3c) () share the 1,2-dione-indole core but lack heterocyclic amines. Key differences include:

- Synthetic Yields : Aryl-substituted derivatives (e.g., 3f: 83% yield) generally exhibit higher yields compared to the target compound, likely due to simpler synthetic routes .

- Physicochemical Properties : Aryl groups increase lipophilicity (e.g., 3c: XLogP3 ~1.4), whereas the target compound’s azepane and pyrrolidine moieties may enhance solubility via hydrogen bonding .

Table 1: Comparison of Aryl-Substituted Analogues

| Compound | Substituent | Yield (%) | XLogP3 (Computed) | Molecular Weight |

|---|---|---|---|---|

| 3f (4-chlorophenyl) | 4-Cl-C6H4 | 83 | 2.1* | 314.7 |

| 3c (4-methoxyphenyl) | 4-OCH3-C6H4 | 78 | 1.4 | 294.3 |

| Target Compound | Azepane + pyrrolidine | N/A | ~2.5 (estimated) | ~460.5 |

*Estimated based on structural similarity to .

Analogues with Heterocyclic Amines

Pyrrolidine-Containing Derivatives

1-(2-phenyl-1H-indol-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione () shares the pyrrolidine group but lacks the azepane and oxoethyl linker. Key distinctions:

- Biological Activity: Pyrrolidine derivatives often exhibit enhanced binding to enzymes like monoamine oxidases, but the target’s azepane may confer selectivity for larger binding pockets .

Morpholine and Piperazine Analogues

Compounds such as 1-(1H-indol-3-yl)-2-morpholin-4-ylethane-1,2-dione () and 1-(4-phenylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione () highlight the impact of amine ring size:

- Solubility : Morpholine (six-membered) and piperazine (six-membered, two nitrogens) improve aqueous solubility compared to azepane (seven-membered), which may reduce metabolic clearance .

- Synthetic Complexity : Azepane-containing compounds require multi-step syntheses, as seen in , which describes a derivative with an ethyl piperidine carboxylate group .

Antiproliferative Activity Comparisons

Derivatives like 1-(4-diarylmethylpiperazine-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione () demonstrate potent anticancer activity, with IC50 values in the low micromolar range. The target compound’s azepane and pyrrolidine groups may modulate activity by:

- Enhancing DNA intercalation via planar indole and flexible amine linkers.

- Improving pharmacokinetics through balanced lipophilicity (estimated XLogP3 ~2.5) and molecular weight (~460.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.